molecular formula C15H14N2O4 B6199163 methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate CAS No. 2703780-68-9

methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate

Cat. No.: B6199163
CAS No.: 2703780-68-9
M. Wt: 286.3
InChI Key:
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Description

Methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate is an organic compound with a complex structure that includes a benzoate ester and a pyridine ring

Preparation Methods

The synthesis of methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to increase yield and efficiency.

Chemical Reactions Analysis

Methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .

Comparison with Similar Compounds

Similar compounds to methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate include:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate involves the reaction of 5-acetamidopyridine-2-carboxylic acid with methanol and benzoic anhydride in the presence of a catalyst to form the intermediate methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate. The intermediate is then purified to obtain the final product.", "Starting Materials": [ "5-acetamidopyridine-2-carboxylic acid", "Methanol", "Benzoic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 5-acetamidopyridine-2-carboxylic acid in methanol.", "Step 2: Add benzoic anhydride to the solution and stir.", "Step 3: Add a catalyst to the mixture and heat under reflux for several hours.", "Step 4: Cool the mixture and filter the precipitate.", "Step 5: Wash the precipitate with cold methanol and dry.", "Step 6: Purify the intermediate by recrystallization from a suitable solvent.", "Step 7: Obtain the final product, methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate." ] }

CAS No.

2703780-68-9

Molecular Formula

C15H14N2O4

Molecular Weight

286.3

Purity

95

Origin of Product

United States

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